3-Acetyl-cinnamic acid
Description
Contextualization within Cinnamic Acid Derivative Chemistry
Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, forming the basis for many flavors, fragrances, and biologically active molecules. beilstein-journals.orgjocpr.com These compounds are characterized by a phenyl group attached to an acrylic acid moiety. The reactivity of the carboxylic acid group, the carbon-carbon double bond, and the phenyl ring allows for a multitude of chemical modifications, leading to a vast library of derivatives with diverse properties. benthamdirect.comresearchgate.net
The synthesis of cinnamic acid derivatives is a well-established field, with methods like the Perkin, Knoevenagel, and Doebner reactions being classical examples. jocpr.comacgpubs.org Modern synthetic strategies continue to evolve, employing techniques such as microwave irradiation and enzymatic methods to improve efficiency and yield. jocpr.com The introduction of various substituents onto the phenyl ring significantly influences the chemical and biological characteristics of the resulting compounds.
Significance of Acetyl-substituted Cinnamic Acids in Organic Synthesis and Biological Science
The addition of an acetyl group to the cinnamic acid backbone, creating acetyl-cinnamic acids, introduces a ketone functionality that further expands the synthetic possibilities and can modulate biological activity. The acetyl group can act as a handle for further chemical transformations, allowing for the construction of more complex molecular architectures.
From a biological perspective, cinnamic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govpcbiochemres.com The presence and position of substituents on the phenyl ring are crucial for these activities. For instance, hydroxyl and methoxy (B1213986) groups are known to be important for the insulin-releasing and hepatoprotective effects of certain cinnamic acid derivatives. jocpr.compcbiochemres.com
Research into acetyl-substituted cinnamic acids has revealed their potential in various therapeutic areas. For example, some acetylated cinnamic acid derivatives have shown enhanced antioxidant activity compared to their parent compounds. biomedres.ussciencepublishinggroup.combiomedres.us Furthermore, derivatives incorporating acetyl groups have been investigated for their potential as tyrosinase inhibitors, which are relevant in the cosmetic industry for skin lightening, and as multifunctional agents for conditions like Alzheimer's disease. tandfonline.commdpi.com
Identification of Research Gaps and Emerging Directions for 3-Acetyl-cinnamic Acid
While the broader family of cinnamic acid derivatives has been extensively studied, research specifically focused on this compound is still in its relatively early stages. There is a clear opportunity to explore its full potential in organic synthesis, serving as a versatile building block for the creation of novel heterocyclic compounds and other complex organic molecules.
A significant research gap exists in the comprehensive evaluation of the biological activities of this compound and its derivatives. Systematic studies are needed to screen for a wider range of pharmacological effects, including but not limited to its potential as an antimicrobial, antiviral, and anticancer agent. The influence of the meta-positioned acetyl group on the molecule's interaction with biological targets is an area ripe for investigation.
Future research should also focus on developing more efficient and environmentally friendly synthetic routes to this compound. Exploring its application in materials science, for example, in the development of new polymers or photosensitive materials, represents another promising avenue of investigation. njchm.com A deeper understanding of the structure-activity relationships of this compound derivatives will be crucial for the rational design of new molecules with tailored properties for specific applications in medicine and industry.
Structure
3D Structure
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(3-acetylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O3/c1-8(12)10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
RGHPVGZNHDUUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=CC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 Acetyl Cinnamic Acid and Its Derivatives
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
For 3-Acetyl-cinnamic acid, the spectra are expected to be dominated by vibrations from the carboxylic acid, the ketone of the acetyl group, the carbon-carbon double bond, and the aromatic ring. docbrown.info
Carboxylic Acid Group: A very broad O-H stretching band is anticipated in the FTIR spectrum, typically in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. The C=O stretching vibration of the α,β-unsaturated carboxylic acid will give rise to a strong absorption band around 1680-1700 cm⁻¹. docbrown.info
Acetyl Group: The C=O stretch of the acetyl ketone is expected to appear as a strong band around 1670-1690 cm⁻¹. This may overlap with the carboxylic acid C=O stretch.
Alkene and Aromatic Groups: The C=C stretching vibration of the conjugated alkene is typically observed around 1620-1640 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring will also be present in the fingerprint region (below 1000 cm⁻¹).
Raman spectroscopy is complementary to FTIR. While the C=O stretching vibrations are strong in the IR, the C=C stretches of the alkene and aromatic ring are often more intense in the Raman spectrum, providing a clearer picture of the carbon skeleton. wallonie.be
Interactive Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1700 | Strong |
| Acetyl Group | C=O stretch | 1670-1690 | Strong |
| Alkene | C=C stretch | 1620-1640 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the calculation of its elemental formula. The technique also provides information about the molecule's structure through analysis of its fragmentation pattern upon ionization.
The molecular ion peak (M⁺·) for this compound (C₁₁H₁₀O₃) would be observed at a specific m/z (mass-to-charge) ratio corresponding to its exact mass. The fragmentation of cinnamic acid and its derivatives in mass spectrometry often involves characteristic losses of small, stable neutral molecules or radicals. researchgate.netd-nb.info
Common fragmentation pathways for this compound are expected to include:
Loss of a hydroxyl radical (·OH): [M - 17]⁺
Loss of a carboxyl group (·COOH): [M - 45]⁺
Loss of the acetyl group (·COCH₃): [M - 43]⁺, leading to a prominent peak.
Decarboxylation followed by loss of the acetyl group.
These fragmentation patterns provide a veritable fingerprint that helps to confirm the identity and structure of the compound. miamioh.edu
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.
For cinnamic acid and its derivatives, crystallographic studies reveal important information about the planarity of the molecule and the nature of intermolecular interactions. researchgate.net It is expected that the cinnamic acid backbone would be largely planar to maximize π-conjugation. In the crystal lattice, carboxylic acid groups typically form hydrogen-bonded dimers, linking two molecules together. These dimers then pack into a larger crystal structure influenced by other weaker interactions. The crystal structure would also definitively confirm the E or Z stereochemistry of the double bond and reveal the rotational conformation of the acetyl group relative to the benzene ring.
Chiroptical Spectroscopy (CD, ORD) of Enantiomerically Pure Derivatives
A thorough review of scientific literature reveals a notable absence of studies focused on the chiroptical properties of enantiomerically pure derivatives of this compound. Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamental for elucidating the three-dimensional structure of chiral molecules. These techniques measure the differential absorption and rotation of plane-polarized light by enantiomers, providing invaluable data on their absolute configuration and conformational features.
While extensive research exists on the synthesis and various applications of cinnamic acid and its derivatives, the specific sub-field concerning the stereochemical characterization of this compound enantiomers through CD and ORD spectroscopy appears to be unexplored. General studies on some derivatives of cinnamic acid have occasionally reported on their optical activity; however, these have often concluded that the specific compounds under investigation were optically inactive biomedres.us.
The principles of ORD describe the variation of a substance's specific rotation with the wavelength of light wikipedia.org. This phenomenon is particularly pronounced near an absorption band, giving rise to what is known as a Cotton effect, which can be either positive or negative. Such effects are critical for determining the stereochemistry of organic compounds. Similarly, CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength, providing detailed information about the structure of chiral chromophores.
The lack of available data for enantiomerically pure derivatives of this compound means that no specific rotational values, molar ellipticity data, or analyses of Cotton effects can be presented. The generation of such data would require the synthesis of the enantiomerically pure compounds and their subsequent analysis using CD and ORD spectrophotometers. Future research in this area would be necessary to fill this gap in the scientific literature and to fully characterize the stereochemical aspects of this class of compounds.
Due to the absence of research in this specific area, no data tables on the chiroptical properties of this compound derivatives can be compiled.
Chemical Reactivity and Mechanistic Investigations of 3 Acetyl Cinnamic Acid
Mechanistic Pathways of Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction Catalytic Cycle)
Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful tools for the synthesis of cinnamic acid derivatives. matthey.comresearchgate.netajol.infobas.bg These reactions are instrumental in forming carbon-carbon bonds, typically by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. matthey.comorganic-chemistry.org For a compound like 3-Acetyl-cinnamic acid, the Heck reaction could be a key synthetic route, for instance, by coupling 3-bromoacetophenone with acrylic acid.
The catalytic cycle of the Heck reaction generally proceeds through several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromoacetophenone) to form a Pd(II) complex.
Alkene Coordination and Insertion: The alkene (e.g., acrylic acid) coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond.
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. This step typically establishes the trans stereochemistry of the resulting cinnamic acid derivative.
Reductive Elimination: The palladium-hydride complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.
The efficiency and outcome of the Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent system. asianpubs.orgasianpubs.org Aqueous-biphasic systems have been developed to facilitate catalyst recycling and product separation. asianpubs.orgasianpubs.org
Table 1: Key Steps in the Heck Reaction Catalytic Cycle
| Step | Description | Reactants | Intermediates/Products |
|---|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0), Aryl Halide | Aryl-Pd(II)-Halide Complex |
| Alkene Insertion | The alkene coordinates to the Pd(II) center and inserts into the Aryl-Pd bond. | Aryl-Pd(II)-Halide Complex, Alkene | Alkyl-Pd(II) Complex |
| β-Hydride Elimination | A β-hydrogen is eliminated to form the product and a Pd-hydride species. | Alkyl-Pd(II) Complex | Alkene Product, H-Pd(II)-Halide |
| Reductive Elimination | The base assists in the elimination of HX, regenerating the Pd(0) catalyst. | H-Pd(II)-Halide, Base | Pd(0), Base-HX Adduct |
Nucleophilic and Electrophilic Transformations at the Cinnamic Acid Moiety
The cinnamic acid portion of the molecule contains two primary sites for reactivity: the α,β-unsaturated system and the aromatic ring.
Nucleophilic Transformations: The carbon-carbon double bond in the cinnamic acid moiety is part of an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic conjugate addition (Michael addition). Nucleophiles can attack the β-carbon, leading to the formation of 3,3-disubstituted propionic acid derivatives. researchgate.net The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of both the carboxylic acid group and the acetyl-substituted phenyl ring.
The carbonyl carbon of the carboxylic acid can also undergo nucleophilic acyl substitution, although it is generally less reactive than corresponding acid chlorides or esters. libretexts.org Reactions with strong nucleophiles or prior activation (e.g., conversion to an acyl chloride) are typically required. guidechem.com
Electrophilic Transformations: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.orglumenlearning.com The reactivity and orientation of incoming electrophiles are dictated by the combined electronic effects of the two substituents: the acetyl group (-COCH₃) and the acrylic acid group (-CH=CHCOOH).
Acetyl Group: This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. studyraid.com
Acrylic Acid Group: This group is also deactivating and generally considered meta-directing.
Therefore, both substituents direct incoming electrophiles to the positions meta to themselves. This leads to a complex substitution pattern, but generally, positions 5 and 2 (or 6) relative to the acrylic acid group would be the most likely sites for electrophilic attack, albeit under forcing conditions due to the deactivated nature of the ring.
Reactivity of the Acetyl Functional Group
The acetyl group provides an additional reactive center in the molecule. The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org This is a characteristic reaction of ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. youtube.com
Table 2: Representative Reactions of the Acetyl Group
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary alcohol |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CR₂) | Alkene |
| Cyanohydrin Formation | Hydrogen cyanide (HCN) | Cyanohydrin |
Furthermore, the α-hydrogens on the methyl part of the acetyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations.
Photochemical Transformations of this compound
Cinnamic acid and its derivatives are well-known for their photochemical reactivity, particularly [2+2] cycloaddition reactions upon exposure to UV light. researchgate.netacs.orgresearchgate.net In the solid state, the trans-isomer of cinnamic acid can photodimerize to form either α-truxillic acid or β-truxinic acid, depending on the crystal packing. It is highly probable that this compound would undergo similar photochemical dimerization.
Another potential photochemical transformation is the cis-trans isomerization of the double bond. researchgate.net Irradiation with UV light can promote the conversion of the more stable trans-isomer to the cis-isomer, leading to a photostationary state containing a mixture of both.
Thermal Stability and Degradation Pathways
The thermal stability of cinnamic acid has been studied, and it generally shows stability up to its melting point (around 133-136°C for the trans-isomer). researchgate.netacs.orgnih.gov At higher temperatures, decarboxylation can occur, leading to the formation of styrene. guidechem.com For this compound, a similar degradation pathway is expected, which would yield 3-vinylecetophenone upon heating.
Studies on related compounds, such as 4-methoxy cinnamic acid, have shown that thermal decomposition can involve processes of decarbonylation, decarboxylation, and dehydration. sciforum.netsciforum.net The presence of the acetyl group in this compound may influence the specific degradation temperatures and the distribution of decomposition products. Thermogravimetric analysis (TGA) would be required to determine the precise decomposition profile of this compound.
Theoretical and Computational Chemistry Applied to 3 Acetyl Cinnamic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of 3-acetyl-cinnamic acid. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently used to perform geometry optimization, which alters bond lengths and angles to find the most stable molecular structure. nih.govscielo.org.mx These calculations provide a detailed understanding of the molecule's electronic landscape.
Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov These computational methods allow for a detailed investigation of electronic properties, including the molecule's behavior as an electron donor or acceptor. nih.gov
Global descriptive parameters obtained through DFT calculations help to quantify the chemical reactivity and stability of the molecule. nih.gov These parameters offer a quantitative basis for understanding the molecule's electronic characteristics.
Table 1: Global Descriptive Parameters from DFT Calculations for Cinnamic Acid Derivatives
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies by derivative |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies by derivative |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates reactivity | ~0.0205 for Cinnamic Acid nih.gov |
| Ionization Potential (I) | Energy required to remove an electron | - |
| Electron Affinity (A) | Energy released when an electron is added | - |
| Electronegativity (χ) | Tendency to attract electrons | ~0.05 for Cinnamic Acid nih.gov |
| Hardness (η) | Resistance to change in electron distribution | ~9.56 for Cinnamic Acid nih.gov |
| Softness (S) | Reciprocal of hardness; indicates reactivity | ~5.03 for Cinnamic Acid nih.gov |
| Electrophilicity Index (ω) | Measure of electrophilic power | - |
Note: Specific values for this compound would require dedicated calculations, but the table illustrates parameters typically derived from DFT studies on related cinnamic acid compounds.
Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules like this compound over time. researchgate.net These simulations provide detailed information on the fluctuations and conformational changes of a molecule, which is crucial for understanding its behavior in a solution phase or its interaction with biological targets like proteins. researchgate.netnih.gov
In MD simulations, the stability of a molecule or a protein-ligand complex is often assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.netresearchgate.net The RMSD of backbone atoms indicates the stability of the complex, with smaller, stable fluctuations suggesting a strong and stable binding. nih.gov The RMSF, on the other hand, reveals the flexibility of different parts of the molecule or protein. researchgate.net Such simulations can confirm the stability of docking poses and validate binding affinity studies. researchgate.netnih.gov For instance, simulations run for nanoseconds can show whether a ligand remains stably bound within a receptor's active site. nih.gov
Table 2: Applications of Molecular Dynamics Simulations
| Application | Description | Key Metrics |
|---|---|---|
| Ligand-Protein Complex Stability | Assesses the stability of the interaction between a ligand (e.g., cinnamic acid derivative) and a protein target over time. researchgate.netnih.gov | RMSD, RMSF researchgate.netresearchgate.net |
| Conformational Analysis | Explores the different shapes (conformations) a molecule can adopt in solution and their relative energies. researchgate.net | Radius of Gyration, SASA (Solvent Accessible Surface Area) |
| Binding Affinity Validation | Provides a dynamic view to confirm and refine binding energy calculations from molecular docking. researchgate.net | Intermolecular Hydrogen Bonds researchgate.net |
| Solution-Phase Behavior | Studies how the molecule behaves in a solvent, including its interactions with solvent molecules and its preferred conformations. scielo.org.mx | Solvation Energy |
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods are instrumental in predicting the reactivity of this compound and elucidating potential mechanistic pathways for its reactions. Quantum chemical calculations, especially DFT, are used to map out the electron distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov This information is vital for predicting how the molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) theory, based on the HOMO and LUMO, is a key component of these predictions. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks. Furthermore, computational methods can model the entire reaction coordinate for a proposed chemical transformation. This involves calculating the energy of the system as reactants are converted into products, allowing for the identification of transition states and the calculation of activation energies. This data helps in determining the feasibility of a proposed reaction mechanism. researchgate.net Computational tools are also increasingly used to predict the metabolism of xenobiotics, identifying potential sites of metabolism (SOMs) and the likely structures of metabolites. nih.gov
Structure-Activity Relationship (SAR) Modeling for Biological Insights
Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a molecule like this compound relates to its biological activity. rsdjournal.orgcollaborativedrug.com The fundamental principle is that the biological properties of a compound are determined by its physicochemical properties, which are in turn dictated by its molecular structure. collaborativedrug.com
SAR studies on cinnamic acid derivatives have shown that the type and position of substituent groups on the basic cinnamic acid scaffold are intrinsically linked to their biological function. nih.govrsdjournal.org For example, the addition of electron-withdrawing or electron-donating groups can significantly alter the molecule's interaction with a biological target. researchgate.net By systematically analyzing a series of related compounds, researchers can build predictive models. researchgate.net These models, often developed using Quantitative Structure-Activity Relationship (QSAR) methods, correlate structural features (descriptors) with observed activity. researchgate.net This allows for the in silico screening of virtual compounds and the rational design of new derivatives with potentially enhanced or more specific biological activities, guiding synthetic efforts toward the most promising candidates. rsdjournal.orgresearchgate.net
Table 3: SAR Insights for Cinnamic Acid Derivatives
| Structural Modification | Position on Scaffold | Potential Impact on Biological Activity (Non-Clinical) |
|---|---|---|
| Hydroxyl (-OH) group | Phenyl Ring | Can influence antioxidant activity and enzyme inhibition. |
| Methoxy (B1213986) (-OCH3) group | Phenyl Ring | May alter binding affinity and metabolic stability. |
| Halogen (e.g., -Cl, -F) | Phenyl Ring | Can affect lipophilicity and binding interactions. nih.gov |
| Modifications to Carboxylic Acid | Side Chain | Esterification or amidation can change prodrug properties and cell permeability. nih.govnih.gov |
| Double Bond Configuration | Side Chain | The E-isomer (trans) often shows different activity compared to the Z-isomer (cis). nih.gov |
Computational Approaches for Predicting Spectroscopic Signatures
Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can be used to predict its vibrational and NMR spectra. scielo.org.mx
The theoretical vibrational frequencies corresponding to Fourier-transform infrared (FTIR) and Raman spectra can be calculated. These calculated wavenumbers are often scaled to better match experimental results, accounting for factors like electron correlation and vibrational anharmonicity. researchgate.net The Potential Energy Distribution (PED) analysis is then used to assign specific vibrational modes, such as C=O stretching, C=C stretching, and C-H bending, to the calculated frequencies. scielo.org.mxresearchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. scielo.org.mx These calculations are often performed by modeling the molecule in specific solvents, like DMSO or chloroform, to provide a more accurate prediction of the shifts observed in experimental NMR. scielo.org.mxjmcs.org.mx The predicted spectra serve as a powerful tool to complement and validate experimental characterization data. scielo.brscielo.br
Table 4: Predicted vs. Experimental Spectroscopic Data for Cinnamic Acid
| Spectroscopic Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FTIR) |
|---|---|---|
| O-H Stretch | 3599 scielo.org.mx | ~3000 (broad) scielo.org.mx |
| C-H Stretch (Phenyl) | 3006-3054 scielo.org.mx | 2977-3067 scielo.org.mx |
| C=O Stretch | 1743 | 1688-1712 scielo.org.mx |
| C=C Stretch | 1631 scielo.org.mx | 1627-1631 scielo.org.mx |
Note: This data is for the parent cinnamic acid molecule and serves as an example of the accuracy of computational predictions. Specific values for this compound would differ due to the acetyl substituent.
Exploration of Biological Activities and Molecular Mechanisms of 3 Acetyl Cinnamic Acid and Its Derivatives in Vitro and Mechanistic Focus
Mechanistic Studies of Antioxidant and Free Radical Scavenging Properties
The antioxidant properties of 3-acetyl-cinnamic acid and its derivatives are a significant area of investigation, with research focusing on their ability to neutralize free radicals and modulate cellular antioxidant systems. These studies provide insights into the molecular mechanisms that underpin their protective effects against oxidative stress.
In Vitro Radical Scavenging Assays (e.g., DPPH method)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used in vitro method to evaluate the antioxidant capacity of chemical compounds. This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance, which can be measured spectrophotometrically.
Studies on cinnamic acid and its acetyl derivative have demonstrated their potential as radical scavengers. In one study, the antioxidant activity of cinnamic acid and its acetylated form, cinnamyl acetate, was evaluated using the DPPH assay. The results, presented as IC50 values (the concentration of the compound required to inhibit 50% of the DPPH radicals), showed that both compounds exhibited significant antioxidant activity. Cinnamic acid had an IC50 of 0.18 µg/mL, while its acetyl derivative showed slightly enhanced activity with an IC50 of 0.16 µg/mL. biomedres.usresearchgate.net These values compare favorably with the standard antioxidant, Vitamin C, which had an IC50 of 0.12 µg/mL in the same study. biomedres.usresearchgate.netbiomedres.us The slight increase in antioxidant activity of the acetyl derivative suggests that acetylation may enhance the radical scavenging properties of cinnamic acid. biomedres.usbiomedres.us
| Compound | IC50 (µg/mL) |
|---|---|
| Cinnamic Acid | 0.18 biomedres.usresearchgate.net |
| Cinnamyl Acetate (Acetyl Derivative) | 0.16 biomedres.usresearchgate.net |
| Vitamin C (Standard) | 0.12 biomedres.usresearchgate.net |
Cellular Antioxidant Mechanisms in Model Systems
Beyond direct radical scavenging, cinnamic acid derivatives have been shown to exert their antioxidant effects within cellular models by modulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Studies have shown that cinnamic acid can increase the nuclear translocation of Nrf2 and consequently enhance the expression of downstream antioxidant enzymes like HO-1, SOD, and glutathione (GSH). nih.govnih.gov For instance, in a study on diabetic nephropathy in rats, cinnamic acid treatment led to increased nuclear Nrf2 levels and decreased Keap1 expression. nih.gov This activation of the Nrf2 pathway was associated with a reduction in oxidative stress markers. The protective effects of cinnamic acid were reversed by the use of an Nrf2 inhibitor, confirming the central role of this pathway in its cellular antioxidant mechanism. nih.gov
Investigations of Enzyme Inhibition and Modulation of Biological Targets
This compound and its derivatives have been the subject of numerous studies to evaluate their potential as inhibitors of various enzymes, many of which are implicated in the pathogenesis of human diseases. These investigations often involve detailed kinetic studies to understand the mechanism of inhibition and molecular docking to visualize the interactions between the compounds and their biological targets.
Enzyme Kinetic Studies for Inhibitory Mechanisms (e.g., BACE1, acetylcholinesterase, xanthine oxidase)
BACE1 Inhibition:
Acetylcholinesterase Inhibition:
Acetylcholinesterase (AChE) is another important target in the treatment of Alzheimer's disease, as it is responsible for the breakdown of the neurotransmitter acetylcholine. A new series of cinnamic acid-tryptamine hybrids were designed and evaluated as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the synthesized compounds, (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide, demonstrated the most potent AChE inhibitory activity with an IC50 value of 11.51 μM. nih.gov Kinetic studies revealed that these hybrids act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzyme. nih.gov
Xanthine Oxidase Inhibition:
Xanthine oxidase (XO) is a key enzyme in purine metabolism and its overactivity can lead to hyperuricemia and gout. Cinnamic acid derivatives have been investigated as inhibitors of this enzyme. For example, a study on various cinnamic acid derivatives found that 4-nitrocinnamic acid exhibited potent inhibitory effects on XO with an IC50 value of 23.02 ± 0.12 μmol/L. unimi.it Kinetic analysis showed that this compound acts as a reversible and noncompetitive inhibitor. unimi.it
| Enzyme | Derivative | IC50 | Inhibition Type |
|---|---|---|---|
| Acetylcholinesterase (AChE) | (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide | 11.51 µM nih.gov | Mixed nih.gov |
| Xanthine Oxidase (XO) | 4-Nitrocinnamic acid | 23.02 ± 0.12 µmol/L unimi.it | Noncompetitive unimi.it |
Receptor Binding and Molecular Recognition Studies in Vitro
While extensive research has been conducted on the enzyme inhibitory properties of cinnamic acid derivatives, specific in vitro receptor binding and molecular recognition studies for this compound are limited in the available scientific literature. The primary focus of research has been on the interactions of these compounds with the active sites of enzymes.
Molecular docking studies, which are computational methods used to predict the binding mode of a ligand to a protein, have provided valuable insights into the molecular recognition process. These studies have shown that cinnamic acid derivatives can fit into the active sites of enzymes like xanthine oxidase and acetylcholinesterase, forming hydrogen bonds and other non-covalent interactions with key amino acid residues. For instance, docking studies of 4-nitrocinnamic acid with xanthine oxidase suggested that it binds at the bottom outside the catalytic center through the formation of three hydrogen bonds. unimi.it Similarly, molecular modeling of cinnamic acid-tryptamine hybrids with acetylcholinesterase indicated that they interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
Effects on Cellular Signaling Pathways in Model Systems
Cinnamic acid and its derivatives have been shown to modulate various cellular signaling pathways, which are intricate networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes like growth, proliferation, and apoptosis. The ability of these compounds to influence these pathways is a key aspect of their biological activity.
PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer. Studies have demonstrated that cinnamic acid can inhibit this pathway. In a study on hepatocellular carcinoma, cinnamic acid treatment led to a significant downregulation of the protein expression levels of PI3K and Akt in Hep3B cells. mdpi.com This inhibition of the PI3K/Akt pathway was associated with an induction of apoptosis in the cancer cells. mdpi.com Molecular docking studies have further suggested that cinnamic acid can bind to key proteins in this pathway, such as PIK3R1 and AKT1, with strong affinity. nih.gov
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immune responses. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Cinnamic acid and its derivatives have been shown to be effective inhibitors of the NF-κB pathway. For instance, ethyl cinnamate has been shown to inhibit the activation of NF-κB in both normal and cancerous liver cells, particularly in combination with radiation. ijrr.com Other studies have highlighted that the anti-inflammatory effects of cinnamic acid derivatives are at least partially due to their ability to suppress the NF-κB signaling pathway. mdpi.com
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. One study found that trans-cinnamic acid induces fibroblast migration through the activation of the p38-MAPK signaling pathway, suggesting a role in wound healing. nih.gov This indicates that the effects of cinnamic acid derivatives on cellular signaling can be context-dependent, leading to different physiological outcomes.
Antimicrobial and Antifungal Mechanisms in Microorganism Cultures
Cinnamic acid and its derivatives have demonstrated a noteworthy spectrum of antimicrobial and antifungal activities in various in vitro studies. These compounds represent a promising class of molecules for the development of new agents to combat microbial growth and pathogenesis.
Inhibition of Microbial Growth and Biofilm Formation
The antimicrobial efficacy of cinnamic acid derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have shown that synthetic derivatives of cinnamic acid, including esters and amides, can be more potent than the parent compound. For instance, certain synthetic cinnamides and cinnamates have shown significant activity against pathogenic fungi and bacteria. nih.gov
Biofilm formation, a critical virulence factor for many pathogenic microbes, is also a target of cinnamic acid derivatives. Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which offers protection from host defenses and antimicrobial agents. Cinnamic acid has been shown to significantly inhibit biofilm production in multidrug-resistant (MDR) bacteria. ansfoundation.org For example, a study on clinical isolates of Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus demonstrated that cinnamic acid could inhibit biofilm formation. ansfoundation.org Similarly, derivatives of cinnamic acid have been effective against biofilm formation by Candida albicans, a common fungal pathogen. uniroma1.it Some cinnamoyl esters and amides have exhibited potent inhibition of C. albicans biofilm formation at low concentrations. uniroma1.it
The following table summarizes the inhibitory effects of selected cinnamic acid derivatives on microbial growth and biofilm formation.
| Compound/Derivative | Microorganism | Activity | Reference |
| Cinnamic acid | Multidrug-resistant bacteria (e.g., K. pneumoniae, P. aeruginosa, E. coli, S. aureus) | Inhibition of biofilm production | ansfoundation.org |
| Cinnamoyl ester and amide derivatives | Candida albicans | Inhibition of biofilm formation | uniroma1.it |
| Synthetic cinnamides and cinnamates | Pathogenic fungi and bacteria | Inhibition of microbial growth | nih.gov |
Molecular Targets within Microbial Physiology
The antimicrobial and antifungal activities of cinnamic acid derivatives are attributed to their interaction with various molecular targets within microbial cells. A primary mechanism of action is the disruption of the cell membrane's integrity. mdpi.com This can lead to increased permeability of the cell membrane, leakage of essential cytoplasmic components, and ultimately, cell death. mdpi.com
In fungi, a key target is ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. nih.gov Some cinnamic acid derivatives are believed to inhibit the synthesis of ergosterol or to bind directly to it, thereby disrupting the membrane's structure and function. nih.gov This mechanism is similar to that of some established antifungal drugs.
Another proposed molecular target in fungi is benzoate 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds. researchgate.netnih.gov Inhibition of this enzyme by cinnamic acid derivatives can disrupt fungal metabolism and inhibit growth. researchgate.net
In bacteria, besides membrane disruption, cinnamic acid and its derivatives may also interfere with the synthesis or function of nucleic acids and proteins, further contributing to their growth-inhibiting effects. researchgate.net
In Vitro Studies of Potential Cytotoxic Mechanisms in Disease-Relevant Cell Lines
In addition to their antimicrobial properties, cinnamic acid derivatives have been investigated for their potential cytotoxic effects against various disease-relevant cell lines, particularly cancer cells. These in vitro studies have provided insights into the molecular mechanisms underlying their anti-cancer potential.
Cinnamic acid and its derivatives have been shown to induce cell death in cancer cells through apoptosis, a form of programmed cell death. researchgate.net This process is often initiated by irreversible DNA damage. researchgate.net For example, studies on human melanoma cell lines have demonstrated that cinnamic acid can induce apoptosis and inhibit cell growth. researchgate.net
The cytotoxic effects of these compounds are often selective, showing greater potency against malignant cell lines compared to normal cells. nih.govresearchgate.net The cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Cinnamic acid derivatives have exhibited significant cytotoxicity with IC50 values in the micromolar range against various cancer cell lines, including human cervix adenocarcinoma (HeLa), myelogenous leukemia (K52), malignant melanoma (Fem-x), and estrogen-receptor-positive breast cancer (MCF-7) cells. nih.gov
Furthermore, some cinnamic acid derivatives have been found to arrest the cell cycle at different phases, thereby inhibiting cell proliferation. nih.gov The induction of cell cycle arrest is another key mechanism contributing to their potential anti-cancer activity.
The following table presents the cytotoxic activity of representative cinnamic acid derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | Cytotoxic Effect | IC50 Value | Reference |
| Cinnamic acid esters and amides | HeLa, K562, Fem-x, MCF-7 | Significant cytotoxicity, induction of cell death | 42-166 µM | nih.govresearchgate.net |
| Cinnamic acid | Human melanoma (HT-144) | Apoptosis, growth inhibition | 2.4 mM | researchgate.net |
| Novel cinnamic acid derivatives | Human lung cancer (A-549) | Diminished cell viability | 10-18 µM | biointerfaceresearch.com |
Molecular Interaction Profiling with Biomolecules (e.g., Proteins, DNA)
The biological activities of this compound and its derivatives are fundamentally linked to their interactions with various biomolecules, including proteins and nucleic acids. Spectroscopic and molecular docking studies have been employed to elucidate the nature of these interactions.
Studies have shown that cinnamic acid and its hydroxyl derivatives can bind to human serum albumin (HSA), the most abundant protein in human blood plasma. pan.olsztyn.pl This interaction is significant as it can affect the distribution, metabolism, and efficacy of the compounds in the body. The binding is a spontaneous process, and the primary binding site has been identified. pan.olsztyn.pl
The interaction of cinnamic acid and its derivatives with DNA has also been suggested as a potential mechanism for their biological effects. mdpi.com For instance, p-Coumaric acid, a derivative of cinnamic acid, has been proposed to disrupt cellular processes by binding to the DNA double helix. mdpi.com This interaction could be a key factor in the genotoxic and cytotoxic effects observed in some studies. researchgate.net
Molecular docking simulations have been utilized to predict the binding modes and affinities of cinnamic acid derivatives with specific protein targets. For example, docking studies have suggested that certain derivatives can bind to the active site of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many types of cancer. biointerfaceresearch.com This interaction could inhibit the enzyme's activity, contributing to the anti-cancer properties of these compounds. biointerfaceresearch.com
Applications of 3 Acetyl Cinnamic Acid in Advanced Chemical Technologies and Materials Science
Utilization as a Building Block in Organic Synthesis for Specialty Chemicals
Cinnamic acids, in general, are recognized as valuable precursors in organic synthesis. Their molecular structure, featuring a phenyl group, a carboxylic acid, and an alkene, allows for a variety of chemical modifications. These modifications are utilized in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.
Despite the versatile reactivity of the cinnamic acid scaffold, specific studies detailing the use of 3-Acetyl-cinnamic acid as a building block for the synthesis of particular specialty chemicals are not readily found in comprehensive scientific databases. The presence of the acetyl group at the meta position of the phenyl ring could theoretically be used for further chemical transformations, but dedicated research on this application is not prominently documented.
Role in the Design of Functional Organic Materials (e.g., for optical or electronic applications)
The conjugated system of cinnamic acid derivatives makes them candidates for functional organic materials with potential optical and electronic applications. Polymers containing cinnamoyl groups are used in advanced fields such as non-linear-optical materials and integrated circuit technology nih.gov.
There is, however, a notable absence of research specifically investigating the role of this compound in the design and synthesis of such functional materials. The impact of the 3-acetyl group on the optical or electronic properties of materials has not been a subject of focused study in the available literature.
Development of Chemical and Biosensors
The development of biosensors for phenolic compounds, including cinnamic acid derivatives, is an active area of research. These sensors are important for applications in the food and cosmetics industries.
While there are studies on biosensors for the detection of various hydroxycinnamic acids, there is no specific mention or data available regarding the use of this compound in the development of chemical or biosensors.
Applications in Catalysis and Reaction Media (e.g., as ligands or promoters)
Certain derivatives of cinnamic acid have been explored for their catalytic activity. For instance, research has been conducted on the catalytic effect of geometric isomers of 3-methoxycinnamic acid in the polymerization of benzoxazines nih.gov. This demonstrates that substituted cinnamic acids can act as catalysts.
However, there are no specific studies available that investigate or report on the application of this compound as a ligand, promoter, or catalyst in chemical reactions.
Future Research Perspectives and Emerging Opportunities for 3 Acetyl Cinnamic Acid
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and pharmaceutical research by accelerating the discovery and optimization of novel molecules. For 3-Acetyl-cinnamic acid, these computational tools offer a powerful approach to predict its properties and guide the synthesis of derivatives with enhanced functionalities.
ML algorithms can be trained on large datasets of known cinnamic acid derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activities of novel, unsynthesized this compound derivatives, such as their potential antimicrobial, anti-inflammatory, or anticancer efficacy. mdpi.comnih.gov By analyzing how modifications to the acetyl group or other parts of the molecule influence its predicted activity, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.net Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in early-stage drug development. Generative AI models could also design entirely new derivatives of this compound tailored to bind to specific biological targets, opening new therapeutic possibilities.
Table 1: Hypothetical Predictive QSAR Model for this compound Derivatives
| Model Parameter | Descriptor Type | Potential Application for this compound | Predicted Outcome |
| Biological Activity | Molecular Fingerprints, Topological Descriptors | Prediction of inhibitory concentration (IC50) against specific bacterial strains (e.g., S. epidermidis). mdpi.com | High probability of antibacterial activity for amide derivatives. |
| Antioxidant Capacity | Electronic Descriptors (e.g., HOMO/LUMO energies) | Estimation of free-radical scavenging ability. jocpr.com | Enhanced antioxidant potential with hydroxyl substitution on the phenyl ring. |
| Lipophilicity (LogP) | Physicochemical Descriptors | Prediction of membrane permeability and bioavailability. | Moderate lipophilicity, suitable for further modification. |
| Toxicity | Structural Alerts (ToxAlerts), Fragment-based models | Identification of potential toxicophores and prediction of cytotoxicity against human cell lines. | Low predicted toxicity for the core structure. |
Development of Advanced Analytical Methodologies for Complex Matrices
As research into the biological activities of this compound progresses, the need for highly sensitive and specific analytical methods to detect and quantify it in complex biological matrices—such as plasma, tissues, and cellular extracts—will become paramount. Future research will likely focus on developing and validating sophisticated analytical techniques capable of distinguishing this compound from its isomers and metabolites.
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a primary candidate for this purpose. Its high resolution and sensitivity would allow for the precise quantification of the parent compound and its metabolic products. Furthermore, techniques like UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) could be employed for untargeted metabolomics studies to identify novel metabolic pathways following administration. The development of such methods is crucial for understanding the pharmacokinetics and biodistribution of this compound, providing essential data for its potential therapeutic applications.
Table 2: Comparison of Advanced Analytical Techniques for this compound Analysis
| Analytical Technique | Principle | Potential Advantage for this compound | Key Research Focus |
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity for targeted quantification in plasma. | Method development for pharmacokinetic studies. |
| UPLC-QTOF-MS | High-resolution chromatography and accurate mass measurement. | Identification of unknown metabolites in urine and liver microsomes. | Metabolite profiling and pathway identification. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as a mobile phase for separation. | Green alternative to traditional HPLC with unique selectivity for isomers. | Development of chiral separation methods for derivatives. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging | Mass spectrometry imaging to map compound distribution in tissue sections. | Visualization of drug accumulation in target tissues (e.g., tumors or inflamed areas). | In situ analysis of tissue distribution. |
Green and Sustainable Synthesis of Complex Derivatives with Enhanced Properties
The principles of green chemistry are increasingly integral to modern synthetic chemistry, emphasizing the reduction of hazardous waste and the use of environmentally benign processes. Future research on this compound will undoubtedly focus on developing sustainable synthetic routes for both the parent molecule and its complex derivatives.
Catalytic methods such as the Mizoroki-Heck cross-coupling reaction and Knoevenagel condensation are promising green approaches for synthesizing cinnamic acids and their derivatives. bepls.comajol.info These reactions often utilize more environmentally friendly solvents, such as water or ethanol, and can proceed with high atom economy. nih.gov Research could focus on adapting these methods to use 3-acetylbenzaldehyde (B1583000) as a starting material, providing an efficient and sustainable pathway to this compound. Furthermore, enzymatic synthesis, using enzymes like phenylalanine ammonia-lyase (PAL), offers a highly specific and eco-friendly alternative to traditional chemical synthesis for producing cinnamic acid derivatives. jocpr.com Exploring biocatalytic routes to modify the this compound scaffold could yield novel derivatives with high purity and reduced environmental impact.
Table 3: Potential Green Synthesis Strategies for this compound Derivatives
| Green Chemistry Approach | Reaction Type | Potential Advantage | Example Application |
| Microwave-Assisted Synthesis | Knoevenagel Condensation | Drastically reduced reaction times and energy consumption. | Synthesis of this compound from 3-acetylbenzaldehyde and malonic acid. |
| Biocatalysis | Enzymatic Esterification | High selectivity, mild reaction conditions, and biodegradable catalysts (enzymes). | Lipase-catalyzed synthesis of ester derivatives for cosmetic applications. |
| Palladium-Catalyzed Cross-Coupling | Mizoroki-Heck Reaction | High efficiency and compatibility with a wide range of functional groups. ajol.info | Coupling of 3-acetylphenyl bromide with acrylic acid to form the target molecule. |
| Synthesis in Green Solvents | Perkin Reaction | Use of water or ionic liquids to replace volatile organic solvents. jocpr.com | Synthesis in an aqueous medium to minimize environmental impact. |
Exploration of Novel, Non-Traditional Applications in Nanoscience and Advanced Manufacturing
The versatile chemical structure of this compound makes it an attractive building block for materials science, particularly in the fields of nanoscience and advanced manufacturing. Its functional groups can be exploited to create novel materials with tailored properties.
In nanoscience, this compound could be used as a functionalizing agent for nanoparticles. For instance, it could serve as a capping agent in the green synthesis of silver nanoparticles, where the cinnamic acid moiety contributes to both the reduction of silver ions and the stabilization of the resulting nanoparticles, potentially imbuing them with enhanced antimicrobial properties. tandfonline.com The integration of cinnamic acid and its derivatives into nanocarriers is also a promising strategy to overcome challenges like poor water solubility and low bioavailability for therapeutic applications. nih.gov In advanced manufacturing, the molecule could be incorporated into polymers to create photo-responsive materials. The carbon-carbon double bond in the acrylic acid chain can undergo [2+2] photocycloaddition, allowing for the development of cross-linked polymers and photoresists used in microelectronics and 3D printing. researchgate.net The acetyl group offers an additional site for chemical modification, enabling the creation of multifunctional polymers for applications such as drug-eluting coatings for medical devices.
Table 4: Emerging Applications in Nanoscience and Advanced Manufacturing
| Field | Application Area | Role of this compound | Potential Outcome |
| Nanoscience | Drug Delivery | Component of polymer-based nanoparticles (e.g., PLGA). nih.gov | Enhanced delivery and controlled release of therapeutic agents. |
| Nanoscience | Functionalized Nanomaterials | Capping and stabilizing agent for metal nanoparticles (e.g., AgNPs). tandfonline.com | Creation of stable nanoparticles with synergistic antimicrobial activity. |
| Advanced Manufacturing | Photolithography | Monomer for photosensitive polymers. | Development of novel photoresists for creating micro-structured surfaces. |
| Advanced Manufacturing | Biomedical Devices | Building block for biodegradable and functional coatings. | Production of drug-eluting stents or antimicrobial catheter coatings. |
Interdisciplinary Research Directions and Collaborative Initiatives
The full potential of this compound can best be realized through collaborative, interdisciplinary research that bridges chemistry, biology, materials science, and medicine. The wide range of biological activities reported for the broader class of cinnamic acid derivatives—including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects—provides a strong foundation for such initiatives. mdpi.comeurekaselect.com
Collaborations between synthetic chemists and pharmacologists could lead to the development of new therapeutic agents. For example, by synthesizing a library of this compound amides and esters, researchers could screen for compounds with potent and selective activity against multi-drug resistant bacteria or specific cancer cell lines. nih.gov Partnering with materials scientists could lead to the design of "smart" biomaterials, such as hydrogels or films incorporating this compound, that provide sustained release of the active compound for applications in wound healing or tissue engineering. Furthermore, joint projects with food scientists could explore its use as a novel food preservative or functional food ingredient, leveraging the known antimicrobial and antioxidant properties of cinnamic acids. researchgate.net
Table 5: Proposed Interdisciplinary Research Projects for this compound
| Research Area | Collaborating Disciplines | Project Goal | Expected Impact |
| Drug Discovery | Medicinal Chemistry, Microbiology, Oncology | Synthesize and screen derivatives for antimicrobial and anticancer activity. nih.gov | Identification of new lead compounds for infectious diseases and cancer therapy. |
| Biomaterials Science | Polymer Chemistry, Biomedical Engineering | Develop biodegradable polymers containing this compound for tissue scaffolds. | Creation of bioactive materials that promote healing and prevent infection. |
| Cosmeceuticals | Cosmetic Science, Dermatology | Formulate derivatives into topical creams for anti-inflammatory and antioxidant skin protection. nih.gov | Development of new active ingredients for skincare products. |
| Agricultural Science | Plant Pathology, Agronomy | Investigate derivatives as potential natural fungicides or plant growth regulators. | Discovery of eco-friendly alternatives to synthetic pesticides. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Acetyl-cinnamic acid in laboratory settings, and how can purity be validated?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for structurally analogous cinnamic acid derivatives. For example, cyclopentyl acetic acids are synthesized via catalytic hydrogenation (H₂, Pd/C), acid/base hydrolysis (1 N NaOH), and azide substitution (NaN₃, NH₄Cl) . Post-synthesis, purity should be validated using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for structural confirmation, referencing databases like NIST Chemistry WebBook for spectral comparisons .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : For determining substituent positions and acetyl group integration (e.g., δ ~2.5 ppm for acetyl protons).
- FTIR : To confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bending modes.
- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) or Gas Chromatography-MS (GC-MS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment.
Cross-referencing with standardized data (e.g., CAS Common Chemistry) ensures accuracy .
Q. How should researchers design experiments to study the acid/base reactivity of this compound?
- Methodological Answer : Titration experiments (potentiometric or conductometric) in aqueous or ethanolic solutions can determine pKa values. Buffered solutions (phosphate or acetate) at varying pH levels are used to assess protonation/deprotonation effects on solubility and reactivity. Data interpretation should follow protocols from acid/base chemistry curricula, including error analysis (e.g., standard deviation across triplicate trials) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., solvent systems, cell lines). To address this:
- Standardize Protocols : Use identical reagent sources (e.g., Sigma-Aldrich for EDC/NHS crosslinkers) and serum-free media to minimize batch effects .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for clustered data (e.g., biological replicates) .
- Control Variables : Document purity (HPLC), storage conditions (e.g., -20°C under argon), and degradation profiles, as outlined in safety guidelines .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound analogs?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
- Enzymatic Catalysis : Lipases or esterases for kinetic resolution of racemic mixtures.
- Circular Dichroism (CD) : To validate enantiomeric excess (ee) post-synthesis.
Experimental logs must detail reaction times, temperature, and catalyst loadings to ensure reproducibility .
Q. How should researchers design a study to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodological Answer :
- Hypothesis-Driven Design : Start with molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., MMP3 or IL-6) .
- In Vitro Assays : Use fluorescence-based kinetic assays (e.g., Quenching Resonance Energy Transfer) with purified enzymes. Include positive/negative controls (e.g., EDTA for metalloproteinases).
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate inhibition constants (Ki) and use tools like GraphPad Prism for dose-response curves.
Ethical approval and reagent sourcing must align with journal guidelines (e.g., ACS Style Guide for data sharing) .
Methodological Best Practices
- Data Reproducibility : Maintain laboratory notebooks with raw data, instrument calibration records, and environmental conditions (e.g., humidity for hygroscopic compounds) .
- Ethical Compliance : Obtain institutional review board (IRB) approval for biological studies and declare conflicts of interest per ICMJE standards .
- Literature Synthesis : Use peer-reviewed databases (PubMed, SciFinder) to avoid unreliable sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
